rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione
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Overview
Description
The compound rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is a complex organic molecule with a unique structure It is characterized by a hexahydro-thieno-pyrrole core with a methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno-pyrrole core and the introduction of the methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thieno-pyrrole core can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride
- rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Uniqueness
The uniqueness of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione lies in its specific structural features, such as the methoxy group and the hexahydro-thieno-pyrrole core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,3aS,6aR)-3-methoxy-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-11-6-4-12(9,10)7-3-8-2-5(6)7/h5-8H,2-4H2,1H3/t5-,6+,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVNLYGQWXMLDZ-XVMARJQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CS(=O)(=O)[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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